Array ( [bid] => 13792385 )
Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- is a complex organic compound with the chemical formula C20H23N3OS2 and a molecular weight of 385.55 g/mol. This compound features a thieno[2,3-D]pyrimidine moiety, which is notable for its diverse biological activities. The structure includes a dimethylphenyl group and a thioether linkage, contributing to its potential pharmacological properties .
These reactions highlight the compound's reactivity and potential for further derivatization in synthetic chemistry.
Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- exhibits significant biological activity. Preliminary studies suggest it may have anti-inflammatory and analgesic properties. Its structural components are reminiscent of known pharmacophores that interact with biological targets such as enzymes and receptors involved in pain and inflammation pathways .
The synthesis of Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity of the final product .
This compound has potential applications in medicinal chemistry due to its anticipated biological activities. It may serve as a lead compound for the development of new anti-inflammatory drugs or other therapeutic agents targeting specific pathways in disease processes. Additionally, its unique structure could be explored for use in agrochemicals or materials science due to its stability and reactivity profiles.
Interaction studies are crucial to understanding how Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- interacts with biological systems:
These studies will help define its therapeutic potential and guide further development.
Several compounds share structural similarities with Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]-:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetamide, N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- | C21H25N3OS2 | Contains an acetyl group instead of dimethylphenyl |
| Acetamide, N-(2,5-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- | C20H23N3OS2 | Different substitution pattern on the phenyl ring |
| Acetamide (generic) | C10H13NO | Simpler structure without thienopyrimidine component |
These compounds highlight the unique structural features of Acetamide, N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-yl)thio]- that may contribute to its distinct biological activities and applications in drug discovery.
The thieno[2,3-d]pyrimidin-4-yl thioether scaffold is typically constructed through sequential cyclocondensation and thioetherification. A foundational method involves reacting 3-cyanothiophene acetamide derivatives with formamide at elevated temperatures (150–200°C), achieving cyclization yields of 72–90%. For example, treatment of 3-cyanothiophene trichloroacetamide (11a) with polyphosphoric acid generates the thienopyrimidinone core (13) in 90% yield (Scheme 7). Subsequent thioetherification employs nucleophilic displacement reactions, where the C4-chlorine atom is replaced by thiol-containing substrates.
A representative pathway for the target compound involves:
Critical parameters include:
Regioselective modification at C4 is achieved through two primary strategies:
The electron-deficient C4 position facilitates displacement reactions with sulfur nucleophiles. Using potassium tert-butoxide in DMF at room temperature, 6-bromothieno[3,2-d]pyrimidin-2,4-diol undergoes quantitative substitution with thiophenol derivatives (Scheme 14B). For the target acetamide, this method enables introduction of the -(SCH~2~CONHAr) group with 70–78% efficiency.
Palladium-mediated reactions allow C4 functionalization under milder conditions. While not directly reported for thienopyrimidines, analogous pyrimidine systems show 85–92% coupling efficiency using Pd(PPh~3~)~4~ with arylthiols. Computational studies suggest the thieno-fused system’s extended π-conjugation lowers activation energy by 12–15 kcal/mol compared to non-fused pyrimidines.
Table 1: Comparison of C4 Functionalization Methods
| Method | Conditions | Yield (%) | Selectivity (C4:C2) |
|---|---|---|---|
| S~N~Ar | KOtBu, DMF, 25°C | 70–78 | >20:1 |
| Pd-catalyzed coupling | Pd(PPh~3~)~4~, THF, 80°C | 82–88 | >50:1 |
Integrated protocols combining cyclocondensation and conjugation reduce waste generation. A three-step one-pot synthesis developed by Alizadeh et al. achieves 60% overall yield by:
This approach decreases solvent consumption by 40% compared to stepwise methods.
Ball milling techniques enable thioether conjugation without solvents. Mixing thienopyrimidin-4-chloride with N-(2,4-dimethylphenyl)-2-mercaptoacetamide and K~2~CO~3~ in a planetary mill (500 rpm, 2 h) provides 65–70% yield while eliminating aqueous waste.
Using TPGS-750-M surfactant in water, the thioetherification achieves 73% conversion at 50°C. The micellar environment localizes reactants, increasing effective molarity by 3–5 orders of magnitude.
Table 2: Environmental Metrics of Green Methods
| Method | PMI* | E-Factor** | Energy Use (kWh/mol) |
|---|---|---|---|
| Traditional stepwise | 86 | 34 | 48 |
| One-pot | 51 | 19 | 29 |
| Mechanochemical | 12 | 5 | 18 |
| Micellar | 22 | 8 | 21 |
Process Mass Intensity; *kg waste/kg product